molecular formula C17H21NO3S2 B4647433 5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4647433
M. Wt: 351.5 g/mol
InChI Key: HSJKSIXSZRTYSR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential use in various scientific research applications, particularly in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its ability to interact with various biological targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as to interact with certain receptors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
The compound has been found to exhibit various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, it also has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, including:
1. Further studies to determine its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Investigation of its potential mechanism of action and its interaction with various biological targets.
3. Development of new synthetic methods for the compound and its derivatives.
4. Studies to determine its potential toxicity and safety in humans and animals.
5. Investigation of the compound's potential use in combination with other drugs or therapies for enhanced efficacy.

Scientific Research Applications

The compound has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of various diseases. It has been found to exhibit antioxidant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-5-21-13-7-6-12(8-14(13)20-4)9-15-16(19)18(10-11(2)3)17(22)23-15/h6-9,11H,5,10H2,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJKSIXSZRTYSR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-ethoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.